4-butyl-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide
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Overview
Description
4-butyl-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a butyl group, and a substituted phenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 2-chloro-4-methylphenylamine with butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloro-4-methylphenylamine+butyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels. Purification steps, such as crystallization or chromatography, are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-butyl-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide
- 4-butyl-N-(2-bromo-4-methylphenyl)piperazine-1-carboxamide
- 4-butyl-N-(2-chloro-4-ethylphenyl)piperazine-1-carboxamide
Uniqueness
4-butyl-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl group, chloro substitution, and piperazine ring contribute to its versatility and potential for various applications.
Properties
Molecular Formula |
C16H24ClN3O |
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Molecular Weight |
309.83 g/mol |
IUPAC Name |
4-butyl-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C16H24ClN3O/c1-3-4-7-19-8-10-20(11-9-19)16(21)18-15-6-5-13(2)12-14(15)17/h5-6,12H,3-4,7-11H2,1-2H3,(H,18,21) |
InChI Key |
XKCNPJYFZGBIHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)C)Cl |
Origin of Product |
United States |
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